molecular formula C9H19BN2O3 B11932380 Val-boroPro;PT100

Val-boroPro;PT100

Cat. No.: B11932380
M. Wt: 214.07 g/mol
InChI Key: FKCMADOPPWWGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Val-boroPro is typically synthesized through a series of chemical reactions involving the incorporation of boronic acid into a dipeptide structure. The preparation of Val-boroPro involves the following steps :

    Synthesis of the dipeptide: The dipeptide is synthesized by coupling L-valine with L-proline.

    Incorporation of boronic acid: The dipeptide is then reacted with boronic acid to form the boronic dipeptide.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.

Scientific Research Applications

Mechanism of Action

Val-boroPro exerts its effects through several mechanisms :

    Inhibition of dipeptidyl peptidases: Val-boroPro inhibits DPP-IV, DPP8, and DPP9 by forming a covalent bond with the active site of these enzymes, preventing their catalytic activity.

    Activation of inflammasomes: Val-boroPro disrupts the inhibitory interaction between DPP8/9 and the inflammasome sensor NLRP1, leading to the activation of the NLRP1 inflammasome.

Comparison with Similar Compounds

Val-boroPro is unique in its ability to inhibit multiple dipeptidyl peptidases and activate inflammasomes . Similar compounds include:

    Sitagliptin: A selective DPP-IV inhibitor used in the treatment of type 2 diabetes.

    Vildagliptin: Another selective DPP-IV inhibitor used for managing type 2 diabetes.

    Linagliptin: A selective DPP-IV inhibitor with a similar mechanism of action to sitagliptin and vildagliptin.

Val-boroPro stands out due to its non-selective inhibition of multiple dipeptidyl peptidases and its ability to activate inflammasomes, making it a valuable tool for studying immune responses and developing new therapeutic agents .

Biological Activity

Val-boroPro, also known as PT-100 or Talabostat, is a dipeptidyl boronic acid that serves as a non-selective inhibitor of various dipeptidyl peptidases (DPPs), particularly DPP8 and DPP9. This compound has garnered significant attention for its immunostimulatory properties and potential therapeutic applications in cancer treatment. This article delves into the biological activity of Val-boroPro, highlighting its mechanisms of action, effects on immune responses, and relevant research findings.

Val-boroPro exerts its biological effects primarily through the inhibition of DPPs, which play crucial roles in regulating immune responses and inflammation. The inhibition of DPP8 and DPP9 leads to the activation of the NLRP1 inflammasome, a key component in the innate immune system. This activation results in the cleavage of pro-caspase-1, which subsequently triggers pyroptosis, a form of programmed cell death characterized by inflammatory responses.

Key Mechanisms:

  • Dipeptidyl Peptidase Inhibition : Val-boroPro competitively inhibits DPPs, disrupting their normal function and enhancing immune activation.
  • Inflammasome Activation : The compound activates NLRP1 by relieving its inhibitory interaction with DPP9, leading to pro-caspase-1 activation and pyroptosis.
  • Cytokine Release : Val-boroPro induces the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, G-CSF, and CXCL1/KC, which are crucial for mediating antitumor immunity.

Immune Activation

Val-boroPro has been shown to stimulate various components of the immune system:

  • Cytotoxicity : The compound induces pyroptosis selectively in monocytes and macrophages, leading to cell death that releases inflammatory cytokines .
  • Cytokine Upregulation : Studies indicate that Val-boroPro significantly increases serum levels of several cytokines in mouse models, suggesting robust immune activation .

Antitumor Activity

Research has demonstrated that Val-boroPro exhibits potent antitumor effects in various cancer models:

  • Tumor Regression : In syngeneic cancer models, Val-boroPro administration led to significant tumor regression through immune-mediated mechanisms .
  • Phase III Trials : The compound has progressed to Phase III clinical trials due to its promising results in enhancing antitumor immunity .

Case Studies

Several studies have explored the biological activity of Val-boroPro:

  • Study on Immune Activation :
    • Researchers found that Val-boroPro induces pyroptosis in macrophages through DPP8/9 inhibition, leading to increased levels of pro-inflammatory cytokines. Mice deficient in caspase-1 showed no cytokine elevation after treatment with Val-boroPro, highlighting the importance of this pathway in immune stimulation .
  • Antitumor Efficacy :
    • In a study involving multiple mouse tumor models, Val-boroPro was shown to enhance antibody-mediated cytotoxicity and induce significant tumor regression. The mechanism was linked to increased production of immunomodulatory cytokines .
  • Hematopoietic Stimulation :
    • Val-boroPro has been reported to stimulate hematopoietic progenitor cell growth in vivo, suggesting additional roles in enhancing immune cell populations critical for effective antitumor responses .

Data Tables

Biological Activity Mechanism Outcome
Cytotoxicity in MonocytesInduction of pyroptosis via DPP8/9 inhibitionIncreased release of IL-1β and other cytokines
Tumor RegressionImmune-mediated effectsSignificant reduction in tumor size in mouse models
Hematopoietic StimulationEnhanced progenitor cell growthIncreased immune cell populations

Properties

IUPAC Name

[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCMADOPPWWGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.